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Compound of Interest

Compound Name: Tabersonine

Cat. No.: B1681870

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Tabersonine against
its structural analogue, Vincadifformine, to confirm its chemical structure. By analyzing data
from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) spectroscopy, we can definitively identify the key structural features of
Tabersonine.

Introduction to Tabersonine

Tabersonine is a naturally occurring monoterpenoid indole alkaloid found in various plant
species, notably in the seeds of Voacanga africana and the leaves of Catharanthus roseus. It
serves as a crucial biosynthetic precursor to other significant alkaloids, including the anti-
cancer agent vindoline. The accurate confirmation of its complex pentacyclic structure is
paramount for its use in research and as a starting material in synthetic chemistry.

Structural Comparison: Tabersonine vs.
Vincadifformine

Tabersonine and Vincadifformine share the same aspidosperma alkaloid core structure. The
key distinguishing feature is the presence of a double bond between carbons 14 and 15 in the
C-ring of Tabersonine, which is absent in Vincadifformine (it has a saturated ethyl group at C-
12). This seemingly minor difference results in distinct spectral fingerprints for each molecule.
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Chemical Structures:

Compound Molecular Formula Molecular Weight
Tabersonine C21H24N202 336.43 g/mol [1][2]
Vincadifformine C21H26N202 338.45 g/mol [3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the alkaloid sample is dissolved in approximately 0.7 mL of
a deuterated solvent, typically chloroform-d (CDCIs) or methanol-d4 (CD3OD), containing
0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred
to a 5 mm NMR tube.

H-NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 600 MHz
spectrometer. Data is collected with 16-32 scans, a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and an acquisition time of 2.0 s.

13C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a
frequency of 100 or 150 MHz, respectively. The spectra are obtained with 1024-2048 scans,
a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in
a suitable solvent such as methanol or acetonitrile.

Instrumentation: High-resolution mass spectra are obtained using a Quadrupole Time-of-
Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in
positive ion mode.

Data Acquisition: The sample is introduced via direct infusion or liquid chromatography (LC).
The ESI source parameters are optimized for the compound, with a capillary voltage of 3-4
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kV and a cone voltage of 20-40 V. For fragmentation analysis (MS/MS), collision-induced
dissociation (CID) is performed using argon as the collision gas, with collision energies
ranging from 10-40 eV.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with 100-
200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of a pure KBr pellet is recorded and
automatically subtracted from the sample spectrum.

Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for confirming the structure of
Tabersonine using the discussed spectral data.
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Structure Elucidation of Tabersonine
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Caption: Workflow for the confirmation of Tabersonine's structure using spectral data.

Spectral Data Comparison

The following tables summarize the key spectral data for Tabersonine and Vincadifformine.

'H-NMR Spectral Data (400 MHz, CDCIs)
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Proton Assignment Tabersonine (6 ppm)

Vincadifformine (o

Key Observations
ppm)

H-14 ~7.10 (m)

The olefinic proton
signal in Tabersonine
is absent in
~1.55-1.65 (m) Vincadifformine, which
instead shows
aliphatic proton

signals in this region.

H-15 ~7.07 (m)

Similar to H-14, this
~1.20-1.30 (m) olefinic proton signal

is a key differentiator.

H-17 ~7.42 (m)

Aromatic protons
~7.45 (d) show similar chemical
shifts.

H-6 ~5.78 (d)

Olefinic protons of the
~5.85 (d) dihydroindole moiety

are present in both.

H-7 ~5.48 (dt)

Olefinic protons of the
~5.95 (dt) dihydroindole moiety

are present in both.

OCHs ~3.81 (s)

The methyl ester
~3.75 (s) protons are present in

both compounds.

CH:s (ethyl) ~1.03 (t)

The terminal methyl of
~0.95 (1) the ethyl group is

present in both.

3C-NMR Spectral Data (100 MHz, CDCI3)
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Carbon Assignment Tabersonine (6 ppm)

Vincadifformine (o

Key Observations
ppm)

C-14 ~123.1

The downfield shift for
C-14 in Tabersonine

~29.7 confirms the presence
of the C=C double
bond.

C-15 ~130.1

Similar to C-14, this
sp? carbon signal is

~22.6 P _ d
absent in

Vincadifformine.

C=0 ~173.0

The carbonyl carbon
~173.5 of the methyl ester is

present in both.

C-2 ~48.5

Quaternary carbons in
~49.0 the core structure

show similar shifts.

C-18 ~134.5

Aromatic carbons are
~135.0 in similar

environments.

OCHs ~52.4

The methyl ester
~52.1 carbon is present in
both.

Mass Spectrometry Data (ESI-QTOF)
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Parameter Tabersonine Vincadifformine Key Observations

The molecular ion of
Tabersonine is 2 Da
less than
Vincadifformine,
[M+H]* (m/z) 337.1911 339.2069 ) ]
consistent with the
presence of an
additional double

bond.

The fragmentation
patterns show some
common ions due to
the shared core
305, 228, 168, 136 307, 228, 170, 136 structure, but also
differences arising
from the C-14, C-15

double bond in

Key Fragment lons
(mlz)

Tabersonine.

FT-IR Spectral Data (KBr Pellet, cm™?)
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) i Vincadifformine )
Functional Group Tabersonine (cm™1) ( 1 Key Observations
cm-

Characteristic of the
N-H Stretch (indole) ~3400 ~3400 indole secondary

amine.

_ Present in both due to
C-H Stretch (aromatic) ~3050 ~3050 o
the aromatic ring.

Present in both due to
C-H Stretch (aliphatic)  ~2950-2850 ~2950-2850 the ethyl and other

aliphatic groups.

Strong absorption
C=0 Stretch (ester) ~1730 ~1735 confirming the methyl
ester.

A complex region with
contributions from
both aromatic and
olefinic C=C bonds.
~1600-1450 ~1600-1450 The spectrum of

Tabersonine may

C=C Stretch

(aromatic/olefinic)

show a more
pronounced olefinic
C=C stretch.

Conclusion

The collective analysis of tH-NMR, 3C-NMR, Mass Spectrometry, and FT-IR data provides
unequivocal evidence for the structure of Tabersonine. The key differentiating features from its
close structural analogue, Vincadifformine, are the presence of olefinic protons and sp?
hybridized carbons corresponding to the C-14/C-15 double bond in the NMR spectra, and a
molecular ion peak at m/z 337 in the mass spectrum. This guide serves as a valuable resource
for the rapid and accurate confirmation of the Tabersonine structure in research and
development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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